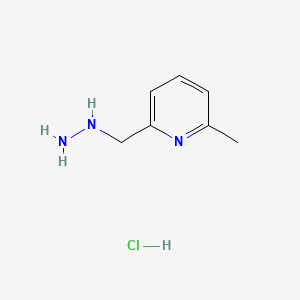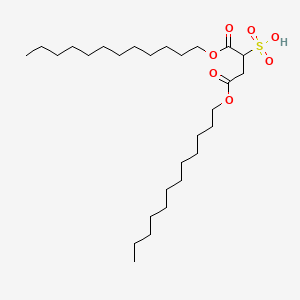
1,4-Didodecyl sulphosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Didodecyl sulphosuccinate is a chemical compound with the molecular formula C28H54O7S and a molecular weight of 534.79 g/mol . It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its two long dodecyl chains attached to a sulphosuccinate backbone, making it an effective emulsifier and dispersant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Didodecyl sulphosuccinate can be synthesized through the esterification of maleic anhydride with dodecanol, followed by sulfonation. The reaction typically involves:
Esterification: Maleic anhydride reacts with dodecanol in the presence of a catalyst such as sulfuric acid at elevated temperatures to form the ester intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Didodecyl sulphosuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkyl or functional group-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Didodecyl sulphosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as an emulsifier in various chemical reactions.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to stabilize cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Wirkmechanismus
The mechanism of action of 1,4-didodecyl sulphosuccinate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. It interacts with molecular targets such as cell membranes, enhancing the solubility and stability of various compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl sulphosuccinate: Another widely used surfactant with similar properties but shorter alkyl chains.
Dodecylbenzenesulfonate: A surfactant with a similar alkyl chain length but different chemical structure.
Uniqueness
1,4-Didodecyl sulphosuccinate is unique due to its specific combination of long dodecyl chains and sulphosuccinate backbone, which provides superior emulsifying and dispersing properties compared to other surfactants .
Eigenschaften
CAS-Nummer |
3700-71-8 |
|---|---|
Molekularformel |
C28H54O7S |
Molekulargewicht |
534.8 g/mol |
IUPAC-Name |
1,4-didodecoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C28H54O7S/c1-3-5-7-9-11-13-15-17-19-21-23-34-27(29)25-26(36(31,32)33)28(30)35-24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3,(H,31,32,33) |
InChI-Schlüssel |
OMMMUWNDGQFGDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



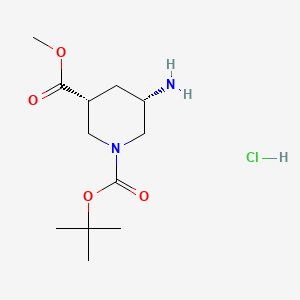
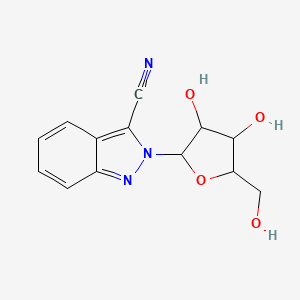
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14006096.png)

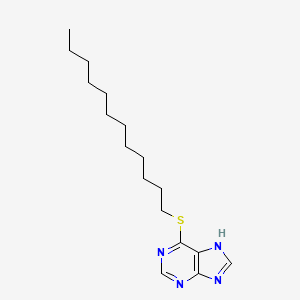
![4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14006111.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14006121.png)
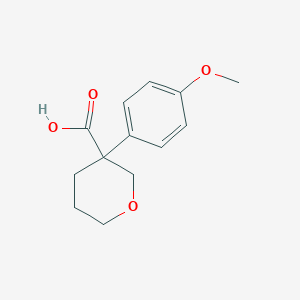
![8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14006138.png)

![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)
